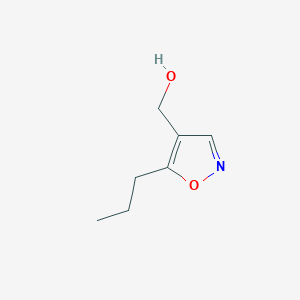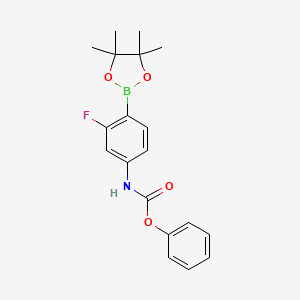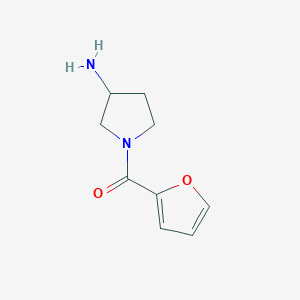
1-(Furan-2-carbonyl)pyrrolidin-3-amine
Vue d'ensemble
Description
1-(Furan-2-carbonyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les composés intégrant les cycles du furane et du 1,3,4-thiadiazole ont montré une activité anticancéreuse significative . Dans une étude, de nouvelles hydrazones sucrées intégrant des systèmes cycliques du furane et/ou du 1,3,4-thiadiazole ont été synthétisées. L'activité anticancéreuse des composés synthétisés a été étudiée contre les cellules de carcinome hépatocellulaire humain (HepG-2) et les cellules de l'épithélium pigmentaire rétinien normal humain (RPE-1). Des activités élevées ont été révélées par les composés ayant des valeurs IC 50 proches de celles du médicament de référence la doxorubicine .
Activité antibactérienne
Les composés contenant du furane présentent un large éventail de caractéristiques biologiques et pharmacologiques avantageuses, et par conséquent, ils ont été utilisés comme médicaments dans un certain nombre de domaines de maladies distincts . Les dérivés du furane ont pris une position particulière dans le domaine de la chimie médicinale. En raison de l'efficacité thérapeutique remarquable des médicaments à base de furane, les chimistes médicinaux ont été inspirés pour créer de nombreux agents antibactériens innovants .
Activité antifongique
Les dérivés du furane ont également montré une activité antifongique significative . Le noyau du furane est une technique de synthèse essentielle dans la recherche de nouveaux médicaments. Les composés à base de furane ont été utilisés pour le traitement de diverses infections fongiques .
Activité antivirale
Il a été constaté que les dérivés du furane présentent des propriétés antivirales . Le noyau du furane a été incorporé dans un certain nombre de médicaments antiviraux, offrant un large éventail de perspectives dans le domaine de la chimie organique et de la chimie médicinale .
Mécanisme D'action
Mode of Action
- likely binds to its target through specific molecular interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
- The furan ring in the compound may play a crucial role in its binding affinity, as furans are known for their diverse biological activities .
Analyse Biochimique
Biochemical Properties
1-(Furan-2-carbonyl)pyrrolidin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1–8 µM . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of COX-2 enzymes, which play a critical role in the inflammatory response . By inhibiting COX-2, this compound can reduce inflammation and modulate the expression of genes involved in the inflammatory pathway.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2 enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may influence other molecular pathways by modulating the activity of various proteins and enzymes involved in cellular signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential damage to tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular targets, influencing metabolic flux and altering metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its overall efficacy and duration of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h1-2,5,7H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIOHGSHGSZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


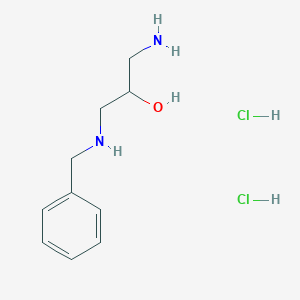
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)
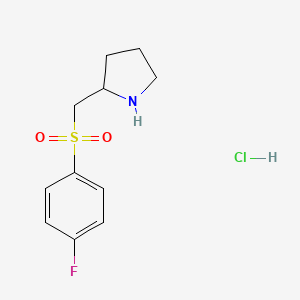
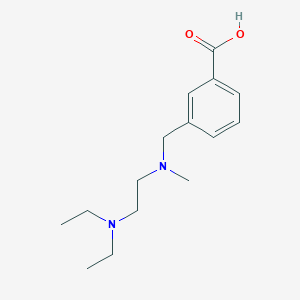

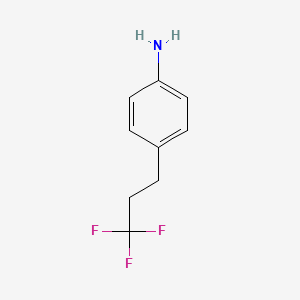
![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)
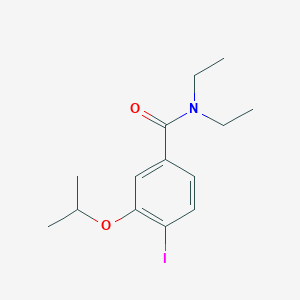
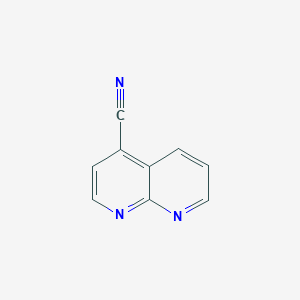
![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)
